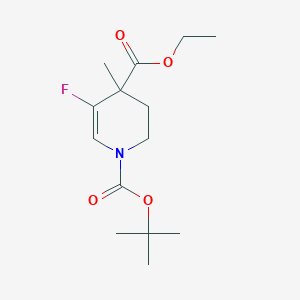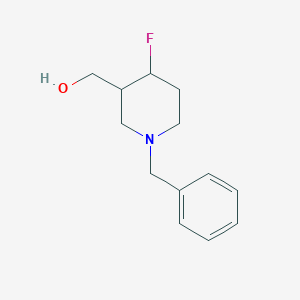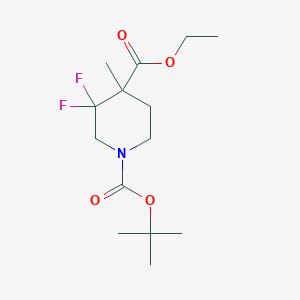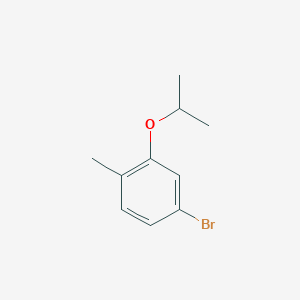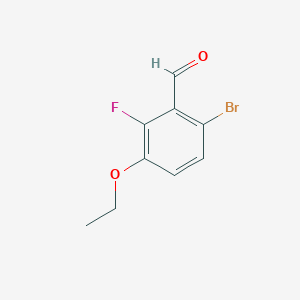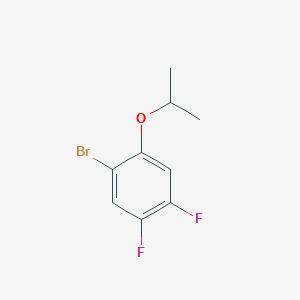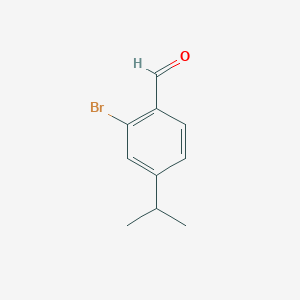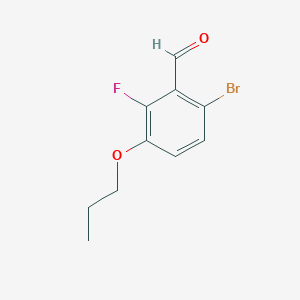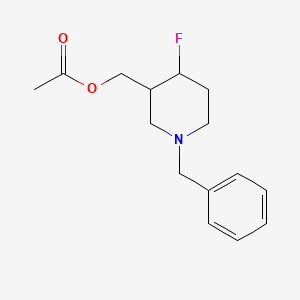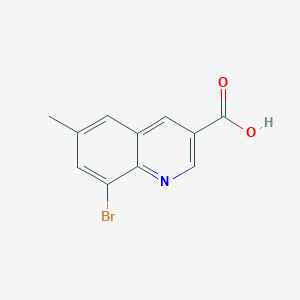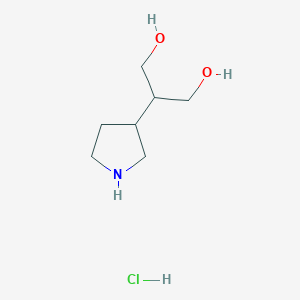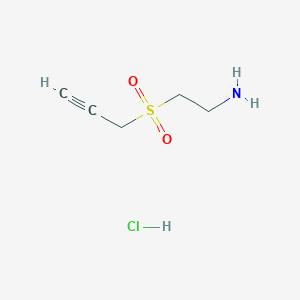
3-(2-Aminoethanesulfonyl)prop-1-yne hydrochloride
Overview
Description
“3-(2-Aminoethanesulfonyl)prop-1-yne hydrochloride” is a chemical compound with the CAS Number: 1443980-07-1 . It has a molecular weight of 183.66 . The compound is also known as TESPy or N-(2-sulfoethyl) propynamide.
Molecular Structure Analysis
The IUPAC name of the compound is 2-(prop-2-yn-1-ylsulfonyl)ethan-1-amine hydrochloride . The InChI code is 1S/C5H9NO2S.ClH/c1-2-4-9(7,8)5-3-6;/h1H,3-6H2;1H .Scientific Research Applications
Chemical Enhancements and Polymer Modifications
- 3-(2-Aminoethanesulfonyl)prop-1-yne hydrochloride has been explored in the field of chemical enhancements, particularly for increasing the hydrophilicity of polymers and proteins. Nucleophilic sulfoalkylation reagents have been prepared to serve this purpose, enhancing the functionality of materials in various applications (Adamczyk, Chen, & Mattingly, 2001).
- The compound's derivatives have been used in the synthesis of antimicrobial agents. Specific derivatives like N-pyridinium, quinolinium, and isoquinolinium sulfonate were synthesized and evaluated for their antimicrobial and antifungal activities. Some showed promising results against a range of bacteria and fungi (Fadda, El-Mekawy, & AbdelAal, 2016).
Biomedical Applications
- The derivatives of 3-(2-Aminoethanesulfonyl)prop-1-yne hydrochloride have also been investigated for their potential in treating Alzheimer's disease. For instance, 3-amino-1-propanesulfonic acid, a related compound, was studied for its ability to bind to amyloid β, a toxic protein associated with Alzheimer's, in a Phase II study. The study highlighted the safety, tolerability, and pharmacodynamic effect of the compound (Aisen et al., 2006).
Catalysis and Reaction Facilitation
- The compound's derivatives have also been pivotal in catalysis. For instance, 2-aminoethanesulfonic acid was used to synthesize 1-substituted-1H-1,2,3,4-tetrazoles, demonstrating the compound's utility in facilitating and accelerating chemical reactions. This innovative approach offers an alternative to traditional Bronsted acids, showcasing the compound's versatility in chemical synthesis (Ghasemzadeh & Akhlaghinia, 2017).
properties
IUPAC Name |
2-prop-2-ynylsulfonylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S.ClH/c1-2-4-9(7,8)5-3-6;/h1H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDJBOIGRUDPOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCS(=O)(=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethanesulfonyl)prop-1-yne hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



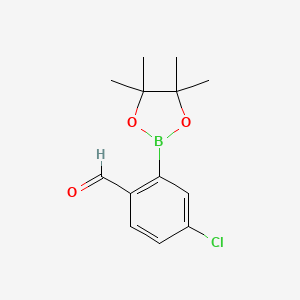
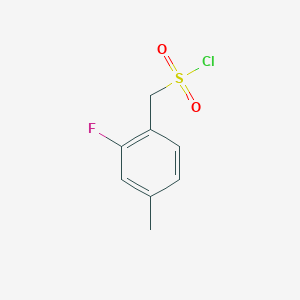
![5-(Benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1377579.png)
